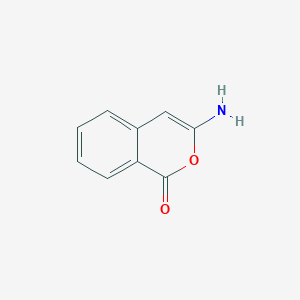

3-Amino-1H-2-benzopyran-1-one

CAS No.: 28607-63-8

Cat. No.: VC16003807

Molecular Formula: C9H7NO2

Molecular Weight: 161.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 28607-63-8 |

|---|---|

| Molecular Formula | C9H7NO2 |

| Molecular Weight | 161.16 g/mol |

| IUPAC Name | 3-aminoisochromen-1-one |

| Standard InChI | InChI=1S/C9H7NO2/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H,10H2 |

| Standard InChI Key | QVOKUGPVUGJSAF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(OC2=O)N |

Introduction

Structural and Chemical Properties

Molecular Architecture

The core structure of 3-amino-1H-2-benzopyran-1-one consists of a bicyclic framework where a benzene ring is fused to a pyran ring, with a lactone group at position 1 and an amino group at position 3. The molecular formula is , and its planar geometry facilitates π-π stacking interactions, enhancing stability in solid-state configurations . The amino group’s electron-donating properties increase nucleophilic reactivity at the 3-position, while the lactone moiety contributes to electrophilic susceptibility at the carbonyl carbon.

Spectroscopic Characterization

Key spectroscopic data include:

-

IR Spectroscopy: A strong absorption band near corresponding to the carbonyl stretch of the lactone group.

-

NMR Spectroscopy:

Synthesis Methodologies

Cyclization of Precursors

A common route involves the cyclization of 2-aminobenzaldehyde derivatives with β-ketoesters under acidic conditions. For example, refluxing 2-aminobenzaldehyde with ethyl acetoacetate in acetic acid yields the benzopyran core, followed by amination at the 3-position using hydroxylamine hydrochloride.

Optimization Strategies

-

Catalytic Acid: Use of (10 mol%) improves cyclization efficiency, achieving yields up to 78%.

-

Solvent Effects: Polar aprotic solvents like DMF enhance reaction rates but may require higher temperatures ().

Reactivity and Mechanistic Insights

Nucleophilic Substitution

The amino group participates in nucleophilic attacks on electrophilic agents. For instance, reaction with acyl chlorides forms 3-acylamino derivatives, which are intermediates in drug synthesis.

Electrophilic Aromatic Substitution

The electron-rich benzene ring undergoes nitration at the 6-position when treated with nitric acid () in sulfuric acid ().

Comparative Analysis with Structural Analogues

The amino group’s presence in 3-amino-1H-2-benzopyran-1-one distinguishes it from coumarin and flavones, enabling unique interactions with biological targets .

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a scaffold for developing protease inhibitors and kinase modulators. Its derivatives are explored in oncology for targeting tyrosine kinases involved in tumor growth.

Material Science

Conjugated polymers incorporating 3-amino-1H-2-benzopyran-1-one exhibit tunable fluorescence, with emission maxima ranging from to , suitable for organic LEDs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume